N-benzyl-N-methylpiperidin-4-amine
Overview
Description
N-benzyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a benzyl group and a methyl group . The InChI code for this compound is 1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.31 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 204.162648646 g/mol . The topological polar surface area is 15.3 Ų .Scientific Research Applications
Synthesis and Scale-up : The compound has been studied for its synthetic route optimization and scale-up. Ripin et al. (2003) developed a scalable route for producing cis-N-Benzyl-3-methylamino-4-methylpiperidine, a related compound, via hydroboration, oxidation, and reductive amination, emphasizing its potential for large-scale production (Ripin et al., 2003).
Stereochemistry and Isotope Effects : The stereochemistry of β-deuterium isotope effects on amine basicity, which includes compounds like N-benzyl-N-methylpiperidin-4-amine, has been explored. Perrin et al. (2005) found that deuteration increases the basicity of similar amines, providing insights into the electronic effects in these molecules (Perrin et al., 2005).
Catalysis and Reductive Aminations : Catalytic reductive aminations using molecular hydrogen for the synthesis of different kinds of amines, including derivatives of this compound, are significant in industrial and pharmaceutical applications. Murugesan et al. (2020) discussed the importance of these reactions in creating various amines, highlighting their role in the production of pharmaceuticals and biomolecules (Murugesan et al., 2020).
Nucleophilic Reactivities : The study of tertiary amines' nucleophilic reactivities, which includes this compound, is crucial for understanding their behavior in chemical reactions. Ammer et al. (2010) investigated the kinetics of reactions involving similar tertiary amines, contributing to the knowledge of their chemical properties (Ammer et al., 2010).
Molecular Imaging : The synthesis of radiolabeled compounds for molecular imaging, such as 1-[11C]methylpiperidin-4-yl propionate, demonstrates the application of this compound derivatives in medical imaging. Snyder et al. (1998) reported on the synthesis of such a compound for in vivo measurements of acetylcholinesterase activity (Snyder et al., 1998).
Enantioselective Reactions : The compound's derivatives have been used in enantioselective reactions, which are important in creating chiral pharmaceuticals. Research by Al‐Sehemi et al. (2000) on the use of related compounds in enantioselective acylating agents for amines is an example of this application (Al‐Sehemi et al., 2000).
Dual Inhibition in Medicinal Chemistry : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, as dual inhibitors for cholinesterase and monoamine oxidase, demonstrating its potential in medicinal chemistry (Bautista-Aguilera et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-N-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSWRIGANADNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997511 | |
Record name | N-Benzyl-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76167-62-9 | |
Record name | N-Benzyl-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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